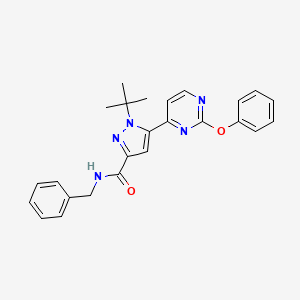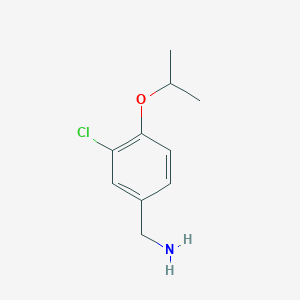
(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine is an organic compound that features a chloranyl group, a propan-2-yloxy group, and a methanamine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a phenyl ring substituted with a chloranyl group at the 3-position.
Ether Formation: The propan-2-yloxy group is introduced via an etherification reaction, where the phenol derivative reacts with propan-2-ol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the chloranyl group to a hydroxyl group or further to a hydrogen atom.
Substitution: The chloranyl group can be substituted by various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Hydroxyl derivatives, dechlorinated products.
Substitution: Various substituted phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
(3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3-Chloranyl-4-Methoxy-Phenyl)methanamine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(3-Bromanyl-4-Propan-2-Yloxy-Phenyl)methanamine: Similar structure but with a bromanyl group instead of a chloranyl group.
(3-Chloranyl-4-Ethoxy-Phenyl)methanamine: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness: (3-Chloranyl-4-Propan-2-Yloxy-Phenyl)methanamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The propan-2-yloxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
329928-12-3 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(3-chloro-4-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
InChI-Schlüssel |
IMVIKRQERQOQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



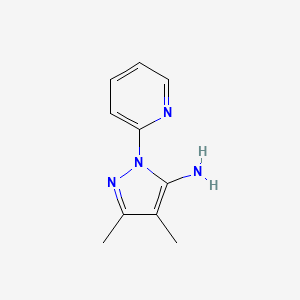
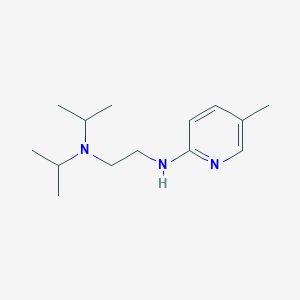




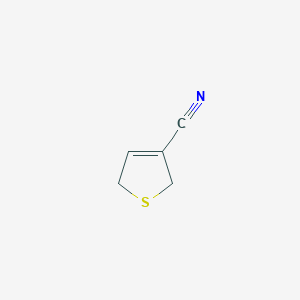
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)



